N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide

physicochemical properties drug-likeness fragment-based drug discovery

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide (CAS 1797620-27-9), also named N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide, is an asymmetrical oxalamide (ethanediamide) derivative with molecular formula C20H24N2O5 and a molecular weight of 372.4 g/mol. The oxalamide class has attracted significant attention in medicinal chemistry, particularly as heme-displacing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology applications.

Molecular Formula C20H24N2O5
Molecular Weight 372.421
CAS No. 1797620-27-9
Cat. No. B2969392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide
CAS1797620-27-9
Molecular FormulaC20H24N2O5
Molecular Weight372.421
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
InChIInChI=1S/C20H24N2O5/c1-13(14-7-5-4-6-8-14)22-20(25)19(24)21-12-16(23)15-9-10-17(26-2)18(11-15)27-3/h4-11,13,16,23H,12H2,1-3H3,(H,21,24)(H,22,25)
InChIKeySVRBFMQYDLTZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide (CAS 1797620-27-9): Procurement-Grade Definition & Class Placement


N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide (CAS 1797620-27-9), also named N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide, is an asymmetrical oxalamide (ethanediamide) derivative with molecular formula C20H24N2O5 and a molecular weight of 372.4 g/mol [1]. The oxalamide class has attracted significant attention in medicinal chemistry, particularly as heme-displacing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology applications [2]. This compound is commercially catalogued as a research chemical (e.g., Life Chemicals catalog number F6414-3429) .

Why N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide Cannot Be Casually Swapped with Other Oxalamides


Substituted oxalamides are highly sensitive to peripheral substitution patterns; even minor alterations in the phenethyl or dimethoxyphenyl moieties can produce dramatic shifts in target potency, selectivity, and pharmacokinetic properties [1]. Within the IDO1 inhibitor chemotype, the presence and precise positioning of a 3,4-dimethoxyphenyl group along with a free secondary hydroxyl on the ethyl linker dictate heme-binding geometry and consequent cellular potency, meaning generic interchange with simpler N,N'-diphenethyl oxalamides or mono-methoxy analogs is not scientifically valid without direct, quantitative comparative data [2].

Quantitative Differentiation Evidence for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide (1797620-27-9) Versus Comparators


Predicted Physicochemical Profile vs. Symmetrical Bis(dimethoxyphenethyl) Oxalamide

The target compound exhibits a lower molecular weight (372.4 g/mol) and lower lipophilicity (XLogP3-AA = 1.9) compared to the symmetrical analog N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]oxalamide (CAS 75370-77-3; MW 416.5 g/mol, predicted XLogP3-AA ~2.5) [1]. The asymmmetric structure introduces an additional hydrogen bond donor (HBD count = 3 for target vs. 2 for the symmetrical analogue) via the secondary hydroxyl group, potentially enhancing aqueous solubility and target hydrogen-bonding capacity [2].

physicochemical properties drug-likeness fragment-based drug discovery

Hydrogen Bond Donor Count Advantage Over Des-hydroxy Analog

The presence of a secondary hydroxyl group on the ethyl linker in the target compound results in a higher hydrogen bond donor count (HBD = 3) compared to the des-hydroxy analog N-(2,2-dimethoxyethyl)-N'-(1-phenylethyl)ethanediamide (CAS 1209212-78-1; HBD = 2) [1][2]. The additional HBD can alter solubility and target binding interactions, representing a structural feature that cannot be mimicked by simple oxalamides lacking the hydroxyl moiety.

solubility permeability medicinal chemistry

Asymmetrical Scaffold Differentiation from Symmetrical Bis-phenethyl Oxalamides

Published structure-activity relationship (SAR) studies on oxalamide-derived IDO1 inhibitors demonstrate that asymmetrical substitution (one phenethyl arm bearing a dimethoxyphenyl group, the other a simple phenethyl group) yields distinct cellular potency profiles compared to symmetrical N,N'-bis-phenethyl oxalamides [1]. While specific Ki/IC50 values for the target compound are not publicly available, the class-level SAR indicates that asymmetrical oxalamides with a hydroxyl-bearing linker occupy a unique chemical space associated with heme-displacing IDO1 inhibition, a mechanism not accessible to simpler symmetrical analogs [2].

scaffold diversity chemical biology IDO1 inhibitor

Commercial Availability and Purity Documentation Advantage

The target compound is available from an established screening-compound supplier (Life Chemicals, catalog F6414-3429) with associated Certificate of Analysis (COA) documentation . In contrast, many structurally related oxalamides (e.g., N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide, CAS 1797965-47-9) are listed only on non-specialist chemical databases without verified purity documentation or batch-to-batch quality control data . The availability of COA-backed material reduces procurement risk in reproducible assay campaigns.

procurement QC documentation research chemical sourcing

Recommended Procurement and Application Scenarios for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide (1797620-27-9)


IDO1 Inhibitor Hit-to-Lead and SAR Expansion Studies

This compound serves as an asymmetrical oxalamide scaffold for IDO1 inhibitor optimization. Its 3,4-dimethoxyphenyl pharmacophore and hydroxyl-bearing linker align with the heme-displacing chemotype described for potent cellular IDO1 inhibition [1]. Laboratories pursuing immuno-oncology drug discovery should procure this compound for comparative SAR against symmetrical or des-hydroxy oxalamide analogs.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 372.4 g/mol and XLogP3-AA of 1.9, this compound falls within fragment-like property space and contains a synthetically tractable hydroxyl handle for further elaboration [1]. It is a suitable candidate for FBDD screening collections targeting enzymes with deep hydrophobic pockets, such as IDO1 or related heme-containing dioxygenases.

Chemical Biology Probe Development for Tryptophan Metabolism

Oxalamides that inhibit IDO1 are key chemical probes for studying tryptophan catabolism and immune evasion in the tumor microenvironment [1]. This compound's predicted ability to interact with heme-iron via its oxalamide core and dimethoxyphenyl ring positions it as a candidate probe for investigating kynurenine pathway modulation, though confirmatory biochemical data are pending.

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.